Cas no 944900-55-4 (4-(trifluoromethyl)-1,3-thiazole-2-carboxylic acid)
4-(trifluoromethyl)-1,3-thiazole-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 4-(Trifluoromethyl)thiazole-2-carboxylic acid
- 4-(trifluoromethyl)-1,3-thiazole-2-carboxylic acid
- EN300-1175052
- 4-(Trifluoromethyl)-2-thiazolecarboxylic acid
- _x000D_4-(Trifluoromethyl)thiazole-2-carboxylic Acid
- 4-trifluoromethylthiazole-2-carboxylic acid
- 4-trifluoromethyl-thiazole-2-carboxylic acid
- AKOS006283002
- AC-7215
- PS-6737
- Z1198173178
- SY005167
- 4-(Trifluoromethyl-1,3-thiazole-2-carboxylic acid
- Q-101055
- 944900-55-4
- AB41857
- 4-trifluoromethylthiazol-2-ylcarboxylic acid
- MFCD07377490
- FT-0760902
- DTXSID70595473
- SCHEMBL312511
- 2-Thiazolecarboxylicacid, 4-(trifluoromethyl)-
- 4-(Trifluoro methyl)thiazole-2-carboxylic acid
- ?4-(Trifluoromethyl)thiazole-2-carboxylic Acid
- DB-028615
-
- MDL: MFCD07377490
- Inchi: 1S/C5H2F3NO2S/c6-5(7,8)2-1-12-3(9-2)4(10)11/h1H,(H,10,11)
- InChI Key: UJIAFLBUSAICKJ-UHFFFAOYSA-N
- SMILES: S1C(C(=O)O)=NC(=C1)C(F)(F)F
Computed Properties
- Exact Mass: 196.97600
- Monoisotopic Mass: 196.97583397g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 196
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.7
- Topological Polar Surface Area: 78.4Ų
Experimental Properties
- Color/Form: No data avaiable
- Density: 1.7±0.1 g/cm3
- Melting Point: No data available
- Boiling Point: 294.3℃ at 760 mmHg
- Flash Point: 131.8±30.1 °C
- Refractive Index: 1.498
- PSA: 78.43000
- LogP: 1.86010
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
4-(trifluoromethyl)-1,3-thiazole-2-carboxylic acid Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-(trifluoromethyl)-1,3-thiazole-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 066151-1g |
4-(Trifluoromethyl-1,3-thiazole-2-carboxylic acid |
944900-55-4 | 97% | 1g |
£125.00 | 2022-03-01 | |
| Alichem | A059002920-1g |
4-(Trifluoromethyl)thiazole-2-carboxylic acid |
944900-55-4 | 95% | 1g |
$208.00 | 2023-08-31 | |
| Alichem | A059002920-5g |
4-(Trifluoromethyl)thiazole-2-carboxylic acid |
944900-55-4 | 95% | 5g |
$610.98 | 2023-08-31 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T83350-1g |
4-(Trifluoromethyl)thiazole-2-carboxylic acid |
944900-55-4 | 97% | 1g |
¥1759.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T83350-5g |
4-(Trifluoromethyl)thiazole-2-carboxylic acid |
944900-55-4 | 97% | 5g |
¥6149.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T83350-250mg |
4-(Trifluoromethyl)thiazole-2-carboxylic acid |
944900-55-4 | 97% | 250mg |
¥589.0 | 2023-09-06 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D851736-1g |
4-(Trifluoromethyl)thiazole-2-carboxylic Acid |
944900-55-4 | ≥97% | 1g |
1,051.20 | 2021-05-17 | |
| Chemenu | CM190161-5g |
4-(Trifluoromethyl)thiazole-2-carboxylic acid |
944900-55-4 | 95% | 5g |
$491 | 2021-08-05 | |
| TRC | T895735-50mg |
4-(Trifluoromethyl)thiazole-2-carboxylic Acid |
944900-55-4 | 50mg |
$ 50.00 | 2022-06-02 | ||
| TRC | T895735-100mg |
4-(Trifluoromethyl)thiazole-2-carboxylic Acid |
944900-55-4 | 100mg |
$ 65.00 | 2022-06-02 |
4-(trifluoromethyl)-1,3-thiazole-2-carboxylic acid Suppliers
4-(trifluoromethyl)-1,3-thiazole-2-carboxylic acid Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
Additional information on 4-(trifluoromethyl)-1,3-thiazole-2-carboxylic acid
Recent Advances in the Application of 4-(Trifluoromethyl)-1,3-thiazole-2-carboxylic acid (CAS: 944900-55-4) in Chemical Biology and Pharmaceutical Research
4-(Trifluoromethyl)-1,3-thiazole-2-carboxylic acid (CAS: 944900-55-4) has emerged as a key structural motif in medicinal chemistry due to its unique physicochemical properties and versatile biological activities. Recent studies have highlighted its potential as a privileged scaffold in drug discovery, particularly in the development of enzyme inhibitors and antimicrobial agents. This research brief synthesizes the latest findings on this compound, focusing on its synthetic methodologies, structure-activity relationships (SAR), and therapeutic applications.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of 4-(trifluoromethyl)-1,3-thiazole-2-carboxylic acid derivatives as potent inhibitors of bacterial DNA gyrase. The research team utilized structure-based drug design to optimize the compound's binding affinity, achieving nanomolar inhibitory concentrations against multidrug-resistant Staphylococcus aureus strains. The presence of the trifluoromethyl group was found to significantly enhance membrane permeability while maintaining metabolic stability, addressing a key challenge in antibiotic development.
In oncology research, derivatives of 944900-55-4 have shown promising activity against protein kinases involved in cancer cell proliferation. A recent patent application (WO2023056421) describes novel thiazole-carboxylic acid conjugates that selectively inhibit mutant forms of EGFR while sparing wild-type receptors, potentially reducing side effects in non-small cell lung cancer therapy. The electron-withdrawing nature of the trifluoromethyl group appears to play a crucial role in modulating the compound's interaction with the ATP-binding pocket of kinases.
Synthetic chemistry advancements have enabled more efficient routes to 4-(trifluoromethyl)-1,3-thiazole-2-carboxylic acid scaffolds. A 2024 report in Organic Letters details a one-pot cascade reaction that constructs the thiazole core from readily available starting materials with improved yields (78-85%) compared to traditional methods. This development is particularly significant for scaling up production of lead compounds containing this pharmacophore.
The compound's application extends to agrochemical research, where its derivatives have demonstrated fungicidal activity against Botrytis cinerea and other plant pathogens. Field trials conducted in 2023-2024 showed that formulations containing 944900-55-4 derivatives provided comparable protection to commercial fungicides at lower application rates, suggesting potential for reduced environmental impact.
Ongoing research is exploring the use of 4-(trifluoromethyl)-1,3-thiazole-2-carboxylic acid as a building block for PROTAC (PROteolysis TArgeting Chimera) molecules. Early results indicate that the thiazole ring's rigidity and the carboxylic acid's versatility in conjugation chemistry make it particularly suitable for designing bifunctional degraders targeting undruggable proteins.
In conclusion, 4-(trifluoromethyl)-1,3-thiazole-2-carboxylic acid (944900-55-4) continues to demonstrate broad utility across multiple therapeutic areas. Its unique combination of synthetic accessibility, favorable pharmacokinetic properties, and diverse biological activities positions it as a valuable scaffold for future drug discovery efforts. Further optimization of derivatives and exploration of novel applications are expected to be active areas of research in the coming years.
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